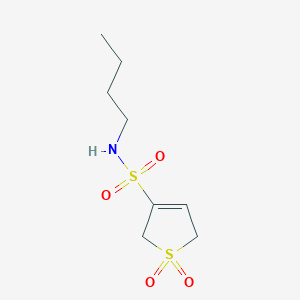

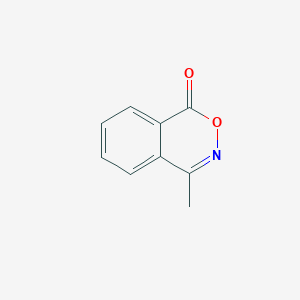

4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Compounds with phenylsulfonyl moieties, similar to the structure of interest, are often explored for their synthetic utility and chemical properties. For example, the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrates the utility of sulfone-containing compounds in constructing complex carbocyclic structures (Mukai, Ukon, & Kuroda, 2003). Additionally, the development of oxazole conjunctive reagents for the synthesis of siphonazoles highlights the role of sulfonyl and methyloxime functionalities in the elaboration of complex molecules (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

Biological Activity

Research on compounds featuring sulfonyl groups often investigates their biological activities. The synthesis and evaluation of 4-(aryloyl)phenyl methyl sulfones as anti-inflammatory and antitumor agents reveal the potential of sulfonyl derivatives in medicinal chemistry (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010). This suggests that derivatives of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime may also possess interesting biological properties worth exploring.

Material Science and Environmental Applications

In the realm of material science, compounds with phenylsulfonyl and related groups find applications in the development of new materials. For instance, the synthesis and desalination study of novel poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives for polysulfone composite membranes demonstrate the utility of sulfonyl-containing compounds in enhancing membrane properties for water treatment applications (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(Z,E)-2-(benzenesulfonyl)-N-methoxy-4-phenylbut-3-en-1-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-21-18-14-17(13-12-15-8-4-2-5-9-15)22(19,20)16-10-6-3-7-11-16/h2-14,17H,1H3/b13-12+,18-14- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDGKPDLJOTED-LWOKMJCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2607727.png)

![4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2607732.png)

![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2607744.png)

![1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2607746.png)

![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)

![(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2607748.png)